2,3,4,11-tetrahydro-1H-benzo[a]carbazole
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Overview
Description
2,3,4,11-tetrahydro-1H-benzo[a]carbazole is a polycyclic aromatic compound that belongs to the class of benzo[a]carbazoles. It is characterized by a fused ring system that includes both benzene and carbazole units.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,11-tetrahydro-1H-benzo[a]carbazole typically involves the intramolecular cyclization of precursor molecules. One common method is the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are reacted in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions . The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to yield the desired benzo[a]carbazole structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2,3,4,11-tetrahydro-1H-benzo[a]carbazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Reduction: Reduction reactions can convert the compound into fully saturated derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, organic hydroperoxides, and selenium(IV) oxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reduction.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products Formed
Oxidation: Carbazolones and benzazonine-diones.
Reduction: Fully saturated benzo[a]carbazole derivatives.
Substitution: Halogenated, nitrated, and sulfonated benzo[a]carbazole derivatives.
Scientific Research Applications
2,3,4,11-tetrahydro-1H-benzo[a]carbazole has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3,4,11-tetrahydro-1H-benzo[a]carbazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, and DNA. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and cell cycle regulation . In materials science, its electronic properties are harnessed for use in optoelectronic devices .
Comparison with Similar Compounds
Similar Compounds
2,3,4,9-tetrahydro-1H-carbazole: A structurally similar compound with a different ring fusion pattern.
5,6,7,8-tetrahydrocarbazole: Another tetrahydrocarbazole derivative with distinct biological activities.
Uniqueness
2,3,4,11-tetrahydro-1H-benzo[a]carbazole is unique due to its specific ring fusion and the presence of both benzene and carbazole units. This structural arrangement imparts unique electronic and steric properties, making it valuable for specific applications in organic electronics and pharmaceuticals .
Properties
Molecular Formula |
C16H15N |
---|---|
Molecular Weight |
221.30 g/mol |
IUPAC Name |
2,3,4,11-tetrahydro-1H-benzo[a]carbazole |
InChI |
InChI=1S/C16H15N/c1-2-6-12-11(5-1)9-10-14-13-7-3-4-8-15(13)17-16(12)14/h3-4,7-10,17H,1-2,5-6H2 |
InChI Key |
OOCBASGHISDDOY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C=CC3=C2NC4=CC=CC=C34 |
Origin of Product |
United States |
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